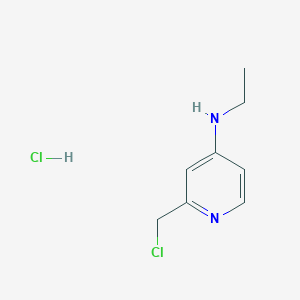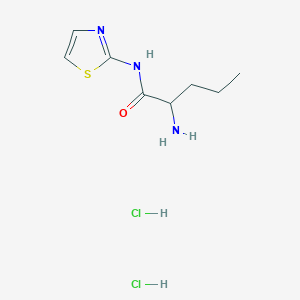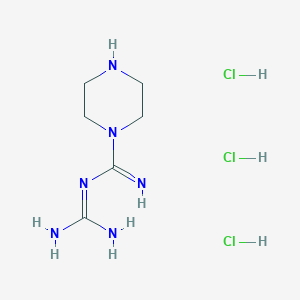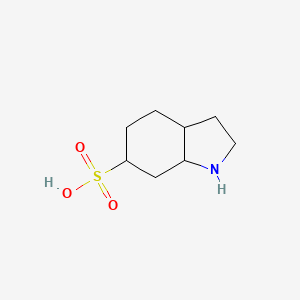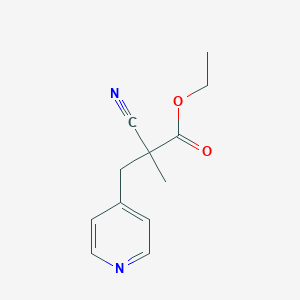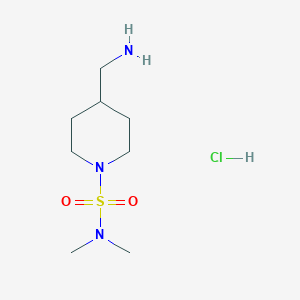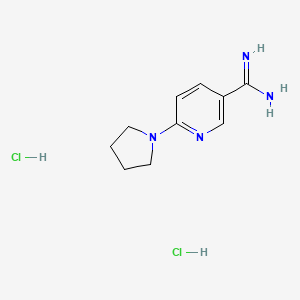
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid
Descripción general
Descripción
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid (4-ACPC) is a cyclic organic compound belonging to the family of pyrimidines. It has a molecular formula of C8H11N3O2 and is an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. 4-ACPC has been used in a number of scientific research applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid, have been found to have anti-inflammatory effects . They can inhibit vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Antibacterial Applications
Some pyrimidines have been found to have antibacterial properties . They could be used in the development of new antibacterial drugs.
Antiviral Applications
Pyrimidines can also have antiviral properties . They could be used in the development of antiviral drugs, particularly for diseases that currently have limited treatment options.
Antifungal Applications
Similar to their antibacterial and antiviral properties, some pyrimidines also exhibit antifungal properties . They could be used in the development of new antifungal medications.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . They could potentially be used in the development of new treatments for tuberculosis.
Mecanismo De Acción
- By binding reversibly to the kringle domain, ACPC blocks the binding of plasminogen to fibrin and inhibits its activation to plasmin. As a result, plasmin, which normally degrades fibrin, remains inactive .
- Additionally, ACPC may have prophylactic potential for vascular disease by preventing the formation of lipoprotein (a), a risk factor for vascular disorders .
- Impact on Bioavailability : ACPC’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Propiedades
IUPAC Name |
4-amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHAGZGVAMSNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




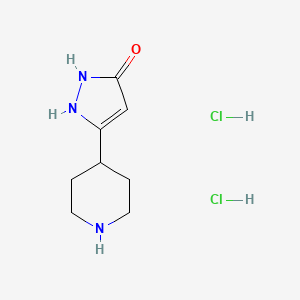
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
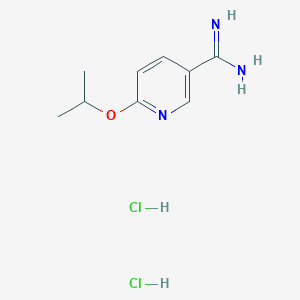
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)

